Computed 2D Physicochemical Equivalence Between 4-Position and 3-Position Piperidine Isomers
A direct head-to-head comparison of computed molecular properties derived from PubChem (XLogP3 algorithm) reveals no measurable difference in lipophilicity or polar surface area between the target 4-substituted piperidine compound and its 3-substituted isomer [1][2]. Both compounds exhibit an XLogP3 of 2.2 and a TPSA of 38.3 Ų, indicating that 2D-based selection criteria cannot distinguish these positional isomers.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 38.3 Ų |
| Comparator Or Baseline | 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine (CAS 2098037-30-8): XLogP3 = 2.2; TPSA = 38.3 Ų |
| Quantified Difference | ΔXLogP3 = 0.0; ΔTPSA = 0.0 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
The absence of 2D descriptor differentiation mandates that procurement decisions rely on the distinct 3D conformational presentation conferred by the 4-position attachment, which is relevant for target-binding hypotheses.
- [1] PubChem. (2024). Compound Summary for CID 121201404: 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine. https://pubchem.ncbi.nlm.nih.gov/compound/2098078-58-9 View Source
- [2] PubChem. (2024). Compound Summary for CID 121201431: 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine. https://pubchem.ncbi.nlm.nih.gov/compound/2098037-30-8 View Source
